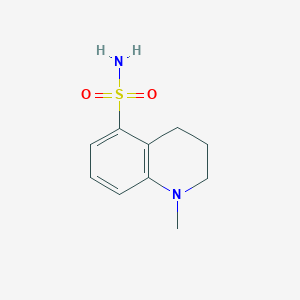

1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide

Description

Properties

CAS No. |

89819-40-9 |

|---|---|

Molecular Formula |

C10H14N2O2S |

Molecular Weight |

226.30 g/mol |

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinoline-5-sulfonamide |

InChI |

InChI=1S/C10H14N2O2S/c1-12-7-3-4-8-9(12)5-2-6-10(8)15(11,13)14/h2,5-6H,3-4,7H2,1H3,(H2,11,13,14) |

InChI Key |

BXIFZMWFTJRPMQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC2=C1C=CC=C2S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Three-Component Cationic Imino Diels-Alder Cycloaddition

The three-component cationic imino Diels-Alder cycloaddition is a widely used method for constructing the tetrahydroquinoline scaffold. This approach involves reacting N-benzylaniline, formaldehyde, and a dienophile (e.g., trans-anethole or trans-isoeugenol) in the presence of BF₃·OEt₂ as a Lewis acid . The reaction proceeds via iminium ion formation, followed by cycloaddition with the dienophile at 70°C for 8 hours. Purification via column chromatography yields tetrahydroquinoline derivatives with moderate to high purity.

Key advantages of this method include:

-

Modularity : Diverse dienophiles enable structural diversification.

-

Scalability : Reactions are conducted under anhydrous conditions, minimizing side reactions .

Sulfonamide Group Introduction via Acid-Mediated Reactions

The sulfonamide functionality is introduced through reactions between tetrahydroquinoline amines and sulfonyl chlorides. A notable protocol involves treating 1,2,3,4-tetrahydroquinoline with chlorosulfonic acid in DMSO under heated conditions (160°C) . Acidification with HCl precipitates the sulfonamide product, which is isolated via filtration and washed with water and organic solvents.

Reaction Conditions :

| Parameter | Details |

|---|---|

| Temperature | 160°C |

| Solvent | DMSO-H₂O (5:1) |

| Yield | 50% over two steps |

| Purification | Filtration, washing |

This method is favored for its simplicity but requires careful control of acid concentration to avoid side reactions .

Suzuki Cross-Coupling and N-Alkylation for Structural Elaboration

Recent advancements utilize Suzuki cross-coupling and N-alkylation to synthesize quinoline-sulfonamide hybrids. A five-step sequence involves:

-

Suzuki coupling of boronic acids with halogenated quinolines.

-

Acid-amine cross-coupling to install sulfonamide groups.

Spectroscopic techniques (¹H/¹³C NMR, HRMS) confirm product integrity, with yields dependent on the electronic nature of substituents.

Key Findings :

-

Electronic Effects : Electron-withdrawing groups on the boronic acid enhance coupling efficiency.

Organic Sulfonic Acid/Siloxane-Mediated Cyclization

A patent-described method employs organic sulfonic acids (e.g., p-toluenesulfonic acid) or siloxanes to catalyze the cyclization of oxime intermediates into tetrahydroquinoline derivatives . Reaction conditions include 15–40 equivalents of acid at 65–75°C for 2–4 hours, yielding products after column chromatography.

Optimization Parameters :

| Parameter | Range |

|---|---|

| Acid Equivalents | 15–40 |

| Temperature | 65–75°C |

| Reaction Time | 2–4 hours |

This method excels in scalability but requires rigorous exclusion of moisture .

Comparative Analysis of Synthetic Methods

The table below contrasts key preparation methods:

Challenges and Recent Advancements

Challenges :

-

Functional Group Compatibility : Sulfonamide groups may interfere with subsequent reactions, necessitating protective strategies.

-

Purification Complexity : Polar byproducts require advanced chromatographic techniques .

Advancements :

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline moiety undergoes oxidation to yield aromatic or partially oxidized derivatives.

| Reagents/Conditions | Products | Notes |

|---|---|---|

| Potassium permanganate (KMnO₄) in acidic medium | Quinoline-5-sulfonamide derivatives | Forms hydroxylated or ketone products. |

| Hydrogen peroxide (H₂O₂) | N-Oxides or epoxides (depending on reaction pathway) | Mild conditions favor selective oxidation. |

Reduction Reactions

Reduction targets the sulfonamide group or the heterocyclic ring, altering electronic properties.

| Reagents/Conditions | Products | Notes |

|---|---|---|

| Sodium borohydride (NaBH₄) in methanol | Partially reduced intermediates | Preserves the sulfonamide group. |

| Lithium aluminum hydride (LiAlH₄) | Deoxygenated tetrahydroquinoline derivatives | Requires anhydrous conditions. |

Substitution Reactions

The sulfonamide group facilitates nucleophilic substitution, enabling functionalization.

| Reagents/Conditions | Products | Notes |

|---|---|---|

| Alkyl halides (e.g., CH₃I) with NaOH | N-Alkylated sulfonamides | Enhances lipophilicity. |

| Aryl diazonium salts | Azo-linked derivatives | Used for coupling with aromatic systems. |

Acylation

-

Reagents: Acetyl chloride or anhydrides.

-

Conditions: Pyridine as base, room temperature.

-

Products: N-Acylated derivatives, improving metabolic stability.

Sulfonation

-

Reagents: Sulfur trioxide complexes.

-

Conditions: Controlled temperature (0–5°C).

-

Products: Polysulfonated analogs for enhanced solubility.

Cycloaddition

-

Reagents: Alkyne derivatives.

-

Conditions: Copper(I)-catalyzed click chemistry.

-

Products: 1,2,3-Triazole hybrids for combinatorial libraries.

Mechanistic Insights

-

Catalytic Interactions: Copper catalysts may deactivate due to chelation with the tetrahydroquinoline nitrogen, necessitating protective group strategies .

-

Steric Effects: The methyl group at the nitrogen hinders electrophilic attacks on the ring, directing reactivity toward the sulfonamide group.

Industrial and Synthetic Considerations

-

Solvent Systems: Methanol, ethanol, or DMF are preferred for solubility and reaction efficiency.

-

Purification: Recrystallization from methanol or ethanol ensures high purity (>95%).

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a nitrogen-containing heterocyclic compound that has a tetrahydroquinoline structure and a sulfonamide functional group. It has a methyl group at the nitrogen position, giving it unique chemical properties. Tetrahydroquinolines are known for diverse biological activities, such as antimicrobial and anticancer properties, making them significant in medicinal chemistry.

Scientific Research Applications

Interaction studies have revealed that This compound can interact with various biological targets:

- Analgesia It has been documented that 1MeTIQ potentiates morphine-induced analgesia .

- Parkinson's Disease 1MeTIQ inhibits not only calcium influx but also 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induced parkinsonian-like bradykinesia, and it attenuates the biochemical and behavioral actions of another dopaminergic neurotoxin, rotenone .

- Epilepsy Results indicate that 1-MeTHIQ in combination with CZP, ETS and GBP exerted supra-additive (synergistic) interactions in the mouse maximal electroshock (MES) model .

Overviews of similar compounds

Several compounds share structural similarities with This compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylquinolin-5-sulfonamide | Quinoline core with sulfonamide | Lacks the tetrahydro structure |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Exhibits chelating properties |

| 4-Aminoquinoline | Amino group at position 4 | Known for antimalarial activity |

| 3-Methyl-1,2-dihydroquinolin-4-one | Dihydro structure with ketone | Different reactivity profile due to keto group |

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the catabolism of neurotransmitters . By inhibiting these enzymes, 1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide increases the levels of neurotransmitters in the brain, thereby exerting neuroprotective and antidepressant-like effects . It also scavenges free radicals, reducing oxidative stress and preventing neuronal damage .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares key structural and functional attributes of 1-methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide with similar compounds:

Key Observations:

- Position of Substituents: The position of sulfonamide/sulfonyl groups significantly impacts activity. For example, 8-methoxyquinoline-5-sulfonamide (position 5) exhibits anticancer activity, whereas 2-methyl-5-hydroxy derivatives (position 5-OH) show analgesia .

- Sulfonamide vs.

- Methyl Group Influence: The 1-methyl substituent in the target compound may stabilize the tetrahydroquinoline ring conformation, similar to 1-benzylsulfonyl derivatives, which adopt a half-chair conformation critical for binding .

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide (MTQS) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, neuroprotective effects, and its potential in treating diabetic neuropathic pain.

Chemical Structure and Properties

MTQS is characterized by the molecular formula , featuring a tetrahydroquinoline structure with a sulfonamide functional group. This unique combination contributes to its reactivity and biological activity. The sulfonamide group is known for its role in various pharmacological applications, enhancing the compound's therapeutic potential.

Anticancer Activity

Research indicates that MTQS exhibits significant anticancer properties across various cancer cell lines. The compound has been tested against several types of cancer, showing micromolar activity.

Table 1: Anticancer Activity of MTQS

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Inhibition of DNA synthesis |

| A549 | 15.0 | Induction of apoptosis via mitochondrial pathways |

| B16F10 | 10.0 | Disruption of cell membrane integrity |

MTQS's mechanism of action includes the inhibition of DNA synthesis and disruption of cell membrane integrity, leading to increased permeability and cell death. Additionally, structural modifications can enhance its efficacy against cancer cells .

Neuroprotective Effects

Studies have shown that MTQS can exert neuroprotective effects, particularly in models of diabetic neuropathic pain (DNP). In experiments involving streptozotocin (STZ)-induced diabetic mice, MTQS demonstrated significant antihyperalgesic and antiallodynic activities comparable to standard treatments such as gabapentin.

Case Study: Effects on Diabetic Neuropathic Pain

In a controlled study, mice were divided into groups receiving varying doses of MTQS (15-45 mg/kg) or gabapentin. The results indicated:

- Significant Reduction in Pain Threshold : MTQS administration led to a marked increase in paw withdrawal threshold (PWT), suggesting effective pain relief.

- Restoration of Neurotransmitter Levels : MTQS reversed the alterations in serotonin and dopamine levels associated with STZ-induced diabetes .

Table 2: Pain Threshold Changes in STZ-Induced Diabetic Mice

| Treatment Group | PWT Before Treatment (g) | PWT After Treatment (g) |

|---|---|---|

| Control | 0.12 | 0.15 |

| Gabapentin | 0.12 | >2.5 |

| MTQS (15 mg/kg) | 0.12 | 0.70 |

| MTQS (30 mg/kg) | 0.12 | >1.4 |

The pharmacological effects of MTQS are believed to be mediated through multiple pathways, including:

Q & A

Q. What are the standard synthetic routes for 1-methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamide?

A three-step synthesis strategy can be adapted from structurally similar compounds. For example, phenethylamine derivatives undergo cyclization using polyphosphoric acid to form the tetrahydroquinoline core, followed by sulfonylation using sulfonyl chlorides under controlled conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-sulfonated derivatives . Sulfonamide formation typically employs reagents such as sulfonyl chlorides in the presence of bases like pyridine or triethylamine to facilitate nucleophilic substitution .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- 1H/13C-NMR : Essential for confirming the tetrahydroquinoline backbone and sulfonamide group integration. Aromatic protons and methyl groups resonate at distinct regions (e.g., δ 6.5–7.5 ppm for aromatic H, δ 1.2–1.5 ppm for CH3) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 226.30 for C10H14N2O2S) and fragmentation patterns .

- HPLC : Detects impurities (e.g., unreacted intermediates) using reverse-phase columns with UV detection at 254 nm .

Q. What are common impurities in the synthesis of this compound, and how are they analyzed?

Common impurities include residual sulfonyl chloride intermediates or des-methyl byproducts. HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) effectively separates these impurities. Quantitative analysis via calibration curves ensures purity >95% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonamide yield?

- Temperature : Lower temperatures (0–5°C) during sulfonylation reduce side reactions like hydrolysis of sulfonyl chloride .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .

- Solvent : Dichloromethane or THF enhances reagent solubility while minimizing byproduct formation . Yield improvements are validated via comparative HPLC and NMR analysis of crude vs. purified products .

Q. How to design in vitro assays to evaluate neuroprotective potential?

- Model Selection : Use dopaminergic cell lines (e.g., SH-SY5Y) or primary neurons exposed to neurotoxins (e.g., MPTP analogs) to mimic Parkinsonian damage .

- Endpoints : Measure mitochondrial viability (MTT assay), ROS levels (DCFDA probe), and dopamine release (HPLC-ECD).

- Dose-Response : Test concentrations (1–100 µM) to establish EC50 and toxicity thresholds. Include modafinil as a positive control for comparative neuroprotection .

Q. How to resolve contradictions in reported biological activity across studies?

- Source Analysis : Compare experimental models (e.g., species differences in metabolic pathways) and compound purity (e.g., HPLC-validated vs. commercial samples) .

- Dosage Calibration : Adjust for bioavailability differences (e.g., oral vs. intraperitoneal administration) .

- Stability Testing : Assess compound degradation under storage conditions (e.g., -20°C vs. room temperature) using accelerated stability studies .

Q. What computational approaches predict binding affinity for enzyme targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase or cyclooxygenase, leveraging the sulfonamide group’s known affinity for metalloenzymes .

- MD Simulations : Conduct 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions (e.g., solvation, pH 7.4) . Validate predictions with in vitro enzymatic inhibition assays (e.g., fluorescence-based activity measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.